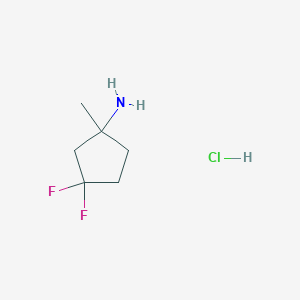

3,3-Difluoro-1-methylcyclopentanamine hydrochloride

Description

Chemical Structure and Properties

3,3-Difluoro-1-methylcyclopentanamine hydrochloride (CAS: 1408076-03-8) is a fluorinated cyclopentane derivative with a methylamine substituent. Its molecular formula is C₆H₁₁F₂N·HCl, combining a cyclopentane ring with two fluorine atoms at the 3,3-positions and a methyl group at the 1-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and research applications.

Properties

IUPAC Name |

3,3-difluoro-1-methylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(9)2-3-6(7,8)4-5;/h2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZDIBCZOHUYPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155856-54-3 | |

| Record name | 3,3-difluoro-1-methylcyclopentanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride typically involves the fluorination of a cyclopentane derivative followed by amination and subsequent conversion to the hydrochloride salt. One common method includes:

Fluorination: Starting with 1-methylcyclopentane, fluorination is carried out using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at the 3rd position.

Amination: The fluorinated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to form the amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt of 3,3-Difluoro-1-methylcyclopentanamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Difluoro-1-methylcyclopentanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, hydroxides, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amine derivatives.

Substitution: Halogenated or hydroxylated cyclopentane derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structural characteristics of 3,3-difluoro-1-methylcyclopentanamine hydrochloride make it a candidate for developing new therapeutic agents. Fluorination often enhances the pharmacological properties of compounds by improving their metabolic stability, lipophilicity, and binding affinity to biological targets.

Anticancer Activity

Research indicates that fluorinated compounds can exhibit significant anticancer properties. For instance, studies involving structurally similar compounds have shown that they can inhibit cell proliferation in various cancer cell lines. The presence of fluorine atoms is believed to enhance the interaction with cellular receptors, potentially leading to improved therapeutic efficacy .

Neurological Applications

Fluorinated amines are often explored for their potential in treating neurological disorders. The compound's ability to cross the blood-brain barrier may position it as a candidate for further investigation in neuropharmacology, particularly in conditions such as depression and anxiety disorders .

The biological activity of this compound has been assessed through various in vitro studies. These studies have focused on its interaction with specific receptors and enzymes.

Receptor Interaction Studies

The compound has been evaluated for its role as a receptor agonist or antagonist. For example, its interaction with adrenergic receptors may provide insights into its potential applications in managing cardiovascular diseases .

In Vitro Assays

In vitro assays have demonstrated the compound's ability to affect cell viability and proliferation positively. These findings suggest that it may serve as a lead compound for synthesizing more potent derivatives aimed at specific therapeutic targets .

Synthetic Applications

This compound is also valuable as an intermediate in organic synthesis.

Organic Synthesis

In pharmaceutical research, this compound is utilized as an organic synthetic intermediate to produce other bioactive molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents .

Chemical Stability

The stability of this compound under various conditions makes it suitable for use in diverse synthetic pathways, allowing chemists to explore different reaction conditions and yields effectively.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylcyclopentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Characteristics

- Molecular Weight : 157.59 g/mol (base: 121.13 g/mol + HCl: 36.46 g/mol).

- Physical Form : Typically supplied as a crystalline solid, stored at -20°C for long-term stability.

Comparison with Structurally Similar Compounds

Structural Analogs: Ring Size and Substituents

The compound is compared to fluorinated cycloalkane derivatives with varying ring sizes and substituents (Table 1).

Table 1: Structural Comparison of Fluorinated Amine Hydrochlorides

| Compound Name | CAS No. | Molecular Formula | Ring Size | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 3,3-Difluoro-1-methylcyclopentanamine HCl | 1408076-03-8 | C₆H₁₁F₂N·HCl | Cyclopentane | 3,3-difluoro, 1-methyl | 157.59 |

| (S)-3,3-Difluorocyclopentanamine HCl | 1408148-48-0 | C₅H₉F₂N·HCl | Cyclopentane | 3,3-difluoro (S-configuration) | 153.58 |

| 3,3-Difluorocyclohexanamine HCl | 921602-77-9 | C₆H₁₁F₂N·HCl | Cyclohexane | 3,3-difluoro | 171.60 |

| 3,3-Difluorocyclobutanamine HCl | 637031-93-7 | C₄H₇F₂N·HCl | Cyclobutane | 3,3-difluoro | 135.56 |

| 3-Fluoro Deschloroketamine HCl | 2657761-24-3 | C₁₃H₁₆FNO·HCl | Cyclohexanone | 3-fluoro, methylamino | 257.73 |

Key Observations

- Fluorine Positioning : 3,3-Difluoro substitution is conserved across analogs, but the addition of a methyl group (as in 1408076-03-8) introduces steric effects that may alter receptor binding.

- Chirality : Enantiomers like (S)-3,3-Difluorocyclopentanamine HCl (1408148-48-0) highlight the importance of stereochemistry in pharmacological activity.

Physicochemical and Pharmacological Properties

Solubility and Stability

- Hydrochloride salts generally improve aqueous solubility. For example, dopamine HCl (CAS 62-31-7) has a solubility of ~50 mg/mL in water, a property shared by 3,3-Difluoro-1-methylcyclopentanamine HCl.

- Stability studies for cefotiam HCl () and dosulepin HCl () utilize HPLC methods, suggesting analogous approaches for analyzing the target compound.

Pharmacological Implications

Biological Activity

3,3-Difluoro-1-methylcyclopentanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

IUPAC Name: this compound

CAS Number: 2155856-54-3

Molecular Formula: C6H10ClF2N

This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a cyclopentane ring, which contributes to its unique reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may influence cellular processes such as:

- Cell Proliferation: The compound has been investigated for its ability to regulate cell division and proliferation, particularly in the context of pulmonary hypertension and cancer treatment .

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

Pharmacological Potential

- Pulmonary Hypertension Treatment:

- Anticancer Activity:

- Antimicrobial Properties:

Study on Pulmonary Hypertension

A notable study explored the effects of this compound on pulmonary hypertension models. The findings indicated that the compound could significantly reduce pulmonary artery pressure in experimental setups, highlighting its potential as a therapeutic agent for managing pulmonary hypertension .

Structure-Activity Relationship (SAR) Studies

In-depth SAR studies have been conducted to understand how structural modifications affect the biological activity of similar compounds. These studies emphasize the importance of fluorination and cyclopentane structure in enhancing potency and selectivity against specific targets. For instance:

| Compound | Structure | Activity |

|---|---|---|

| Compound A | Cyclopentane derivative | Moderate activity against cancer cell lines |

| Compound B | Non-fluorinated analog | Low activity |

These findings illustrate the significance of fluorine substitution in enhancing biological efficacy.

Q & A

Q. What are the recommended analytical methods for quantifying 3,3-Difluoro-1-methylcyclopentanamine hydrochloride in experimental samples?

Methodological Answer: Reverse-phase HPLC with UV detection is widely used for quantification. Key parameters include:

- Column: Kromasil C18 (150 mm × 4.6 mm, 5 µm) .

- Mobile phase: Phosphate buffer (pH 2.5–3.0) mixed with methanol (70:30 v/v) to optimize retention and peak symmetry .

- Detection wavelength: 207–210 nm, adjusted based on compound-specific UV absorption . Validate the method using linearity (1–10 µg/mL range), recovery studies (target 98–102%), and precision (RSD <2%) .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H/¹³C): Identify fluorine-induced splitting patterns (e.g., geminal difluoro groups split adjacent protons into doublets of doublets) .

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation pathways, noting characteristic losses like HCl (36.46 Da) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of fluorine and methyl groups to verify stereoelectronic effects .

Advanced Research Questions

Q. How do the fluorine substituents in this compound influence its pharmacokinetic properties?

Methodological Answer: Fluorine’s electron-withdrawing effects reduce basicity of the amine group, enhancing membrane permeability. To study this:

- pKa determination: Use potentiometric titration or NMR-based methods to compare with non-fluorinated analogs .

- LogP measurement: Apply shake-flask or chromatographic methods to quantify lipophilicity changes due to fluorine .

- In vitro permeability assays: Use Caco-2 cell monolayers to correlate structural modifications with absorption rates .

Q. What experimental strategies address discrepancies in receptor-binding data for fluorinated cyclopropanamine derivatives?

Methodological Answer: Contradictions may arise from conformational flexibility or assay conditions. Mitigate via:

- Molecular docking simulations: Model fluorine-protein interactions (e.g., dipole-dipole or C–F⋯H bonds) using PDB structures .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to distinguish enthalpic vs. entropic contributions .

- Control for stereochemistry: Synthesize enantiopure forms and compare activity (e.g., SB20565 in ) to rule out racemization artifacts .

Q. How should researchers design in vivo studies for this compound while adhering to ethical guidelines?

Methodological Answer:

- Dose selection: Use allometric scaling from in vitro IC₅₀ values (e.g., rat pharmacokinetic models in ) to minimize toxicity .

- Ethical compliance: Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification .

- Metabolite profiling: Collect plasma/tissue samples post-administration and analyze via LC-MS/MS to identify fluorinated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.